molecular formula C28H33BrN2O9S B13443042 Umifenovir Glucuronide

Umifenovir Glucuronide

Cat. No.: B13443042
M. Wt: 653.5 g/mol
InChI Key: YWNDZUQXXCRSIJ-WXCVBFKSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Umifenovir Glucuronide involves the glucuronidation of Umifenovir. The reaction conditions for this enzymatic process include a physiological pH of around 7.4 and a temperature of approximately 37°C .

Industrial Production Methods

Industrial production of this compound would involve the large-scale synthesis of Umifenovir followed by its enzymatic glucuronidation. This process can be optimized by using recombinant UGT enzymes and ensuring the availability of sufficient UDP-glucuronic acid . The reaction mixture is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Umifenovir Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives of this compound .

Properties

Molecular Formula

C28H33BrN2O9S

Molecular Weight

653.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[6-bromo-4-[(dimethylamino)methyl]-3-ethoxycarbonyl-1-methyl-2-(phenylsulfanylmethyl)indol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H33BrN2O9S/c1-5-38-27(37)20-18(13-41-14-9-7-6-8-10-14)31(4)17-11-16(29)24(15(19(17)20)12-30(2)3)39-28-23(34)21(32)22(33)25(40-28)26(35)36/h6-11,21-23,25,28,32-34H,5,12-13H2,1-4H3,(H,35,36)/t21-,22-,23+,25-,28+/m0/s1

InChI Key

YWNDZUQXXCRSIJ-WXCVBFKSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OC3C(C(C(C(O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4

Origin of Product

United States

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